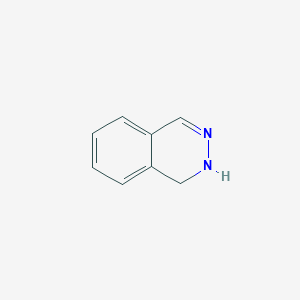

1,2-Dihydrophthalazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1,2-Dihydrophthalazine, specifically 2,3-dihydrophthalazine-1,4-dione, is a heterocyclic compound with significant biological and chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1,2-Dihydrophthalazine can be synthesized through various methods. One common approach involves the reaction of phenyl hydrazine with phthalic anhydride or phthalic acid. This reaction typically requires acid or base catalysts under reflux conditions, with reaction times ranging from hours to days . Another method involves the use of microdroplets containing a mixture of phenyl hydrazine and phthalic anhydride or phthalic acid, which accelerates the reaction and yields high purity products without the need for external catalysts .

Industrial Production Methods: Industrial production of dihydrophthalazine often involves large-scale synthesis using similar reaction conditions as described above. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the production process .

Analyse Chemischer Reaktionen

Photochemical Reactions

UV irradiation of phthalazine in 2-propanol generates 1,2-dihydrophthalazine (1 ) alongside dimeric tetrahydrobiphthalazine (2 ) :

| Reaction Pathway | Excitation State | Key Intermediate | Product Ratio (1:2) |

|---|---|---|---|

| Singlet state (S₁) | Direct photoreduction | 1,2-Dihydro-1-phthalazinyl radical | 1.5:1 |

| Triplet state (T₁) | Radical dimerization | Escaped solvent-cage radical | 1:1.2 |

No interconversion occurs between 1 and 2 , confirming independent mechanistic pathways .

Derivatization and Functionalization

1,2-Dihydrophthalazines undergo further transformations to yield complex scaffolds:

Selective saponification and alkylation preserve stereochemical integrity, enabling modular synthesis .

Reaction Mechanisms

Key mechanistic insights include:

-

Microdroplet selectivity : Confined environments enhance proton transfer, favoring PDHP over competing products .

-

Radical pathways : Photoreduction generates short-lived radicals, with solvent cage effects dictating product distribution .

-

Stereochemical retention : Thiourea catalysts stabilize transition states via H-bonding, ensuring enantiopurity .

Wissenschaftliche Forschungsanwendungen

Synthesis of 1,2-Dihydrophthalazine

Recent methodologies for synthesizing 1,2-dihydrophthalazines have focused on asymmetric dearomatization techniques. One notable approach involves the use of anion-binding catalysis to achieve enantioselective synthesis. This process utilizes silyl ketene acetals in a Mannich-type addition to generate N-acylphthalazinium chlorides, resulting in high-yield transformations that produce various biologically relevant molecules, including dihydro- and tetrahydro-phthalazines .

Biological Activities

-

Antibacterial Properties :

Dihydrophthalazine compounds have demonstrated significant antibacterial activity. Studies have shown that certain derivatives effectively inhibit dihydrofolate reductases (DHFRs) in various bacterial strains, including antibiotic-resistant strains of Staphylococcus aureus and enterococci. The compounds BAL0030543, BAL0030544, and BAL0030545 were particularly noted for their ability to preferentially inhibit susceptible DHFRs, showcasing potential as novel antibacterial agents . -

Anticonvulsant Activity :

The compound SYM2206 has been identified as an AMPA receptor modulator with anticonvulsant properties. This highlights the potential of this compound derivatives in treating neurological disorders . -

Cancer Research :

In vitro studies have evaluated the cytotoxic effects of dihydrophthalazine antifolates on cancer cell lines such as HeLa cells. These studies indicate that these compounds may possess anticancer properties through mechanisms involving DHFR inhibition .

Therapeutic Applications

-

Pharmaceutical Development :

The phthalazine moiety is integral to several marketed drugs used for treating hypertension and heart failure, such as Hydralazine and Dihydralazine. The ongoing synthesis of new dihydrophthalazine derivatives aims to enhance efficacy and reduce side effects associated with existing treatments . -

Forensic Applications :

Luminol, a derivative of this compound, is widely used in forensic science to detect blood at crime scenes due to its reaction with iron in hemoglobin. This application underscores the versatility of dihydrophthalazine derivatives beyond traditional pharmacological uses .

Case Studies

Wirkmechanismus

The mechanism of action of dihydrophthalazine and its derivatives varies depending on their specific application. For instance, as an anticonvulsant, dihydrophthalazine derivatives are believed to modulate neurotransmitter activity by inhibiting excitatory neurotransmission . In the context of Alzheimer’s disease, certain derivatives accelerate the aggregation of amyloid beta peptides into non-toxic species, thereby reducing neuronal damage .

Vergleich Mit ähnlichen Verbindungen

Phthalazine: Similar in structure but lacks the hydrogenation at the 2,3-positions.

Pyridazine: Contains a six-membered ring with two adjacent nitrogen atoms but differs in its chemical properties and applications.

Pyrazole: A five-membered ring with two adjacent nitrogen atoms, used in different medicinal and industrial applications

Uniqueness: 1,2-Dihydrophthalazine’s unique structure allows it to participate in a variety of chemical reactions and exhibit diverse biological activities, making it a valuable compound in both research and industrial applications .

Eigenschaften

CAS-Nummer |

29360-77-8 |

|---|---|

Molekularformel |

C8H8N2 |

Molekulargewicht |

132.16 g/mol |

IUPAC-Name |

1,2-dihydrophthalazine |

InChI |

InChI=1S/C8H8N2/c1-2-4-8-6-10-9-5-7(8)3-1/h1-5,10H,6H2 |

InChI-Schlüssel |

PWWYQZOIPIJRJV-UHFFFAOYSA-N |

SMILES |

C1C2=CC=CC=C2C=NN1 |

Kanonische SMILES |

C1C2=CC=CC=C2C=NN1 |

Synonyme |

1,2-dihydrophthalazine |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.